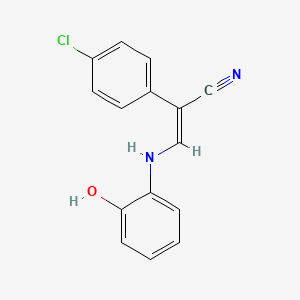![molecular formula C13H21NO5 B2543203 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2377033-01-5](/img/structure/B2543203.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid" is a structurally complex molecule that likely exhibits unique chemical and physical properties due to its bicyclic framework and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of bicyclic compounds often involves multi-step reactions that may include Diels-Alder reactions, as seen in the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, where a regioselective Diels-Alder reaction was a key step . Similarly, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often rigid and constrained, which can influence their reactivity and interaction with biological targets. For instance, the synthesis of a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid provided a rigid analogue of 2-aminoadipic acid . The rigidity and stereochemistry of such compounds are crucial in determining their biological activity and can be studied using crystallography, as demonstrated by the crystal structure determination of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid .
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including cycloamination and substitution reactions. For example, microwave-assisted synthesis was used to achieve an unexpected stereoselective substitution reaction in the synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate . The functional groups present in the compound of interest suggest that it may also participate in similar reactions, which could be exploited in synthetic chemistry and drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the presence of azabicyclo structures, as seen in the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, can affect their antimalarial and antimycobacterial activities . The compound , with its oxabicyclo and carboxylic acid groups, is likely to have distinct solubility, stability, and reactivity profiles that could be relevant for medicinal chemistry applications.
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Research demonstrates the use of related bicyclic amino acid derivatives in asymmetric synthesis through Aza‐Diels‐Alder reactions, which are pivotal in creating chiral compounds for pharmaceutical applications (Waldmann & Braun, 1991). Such synthetic methodologies are fundamental in the development of novel compounds with potential therapeutic uses.
Development of Cyclopentane and Tetrahydrofuran Derivatives
A method for synthesizing 2-substituted tetrahydrofuran derivatives, starting from norbornene derivatives, showcases the versatility of related structures in synthesizing complex organic molecules with potential applications in drug discovery and material science (Wang et al., 2001).
Enantioselective Synthesis
The enantioselective synthesis of analogues to 3-hydroxyproline from bicyclic compounds further illustrates the importance of such structures in synthesizing bioactive molecules with defined stereochemistry, which is crucial for biological activity (Avenoza et al., 2002).
Chemical Rearrangements and Derivative Synthesis
Studies on the sulfuric acid-promoted rearrangement of caran-4-one oximes to produce azabicyclo derivatives highlight the chemical reactivity of these frameworks, which can be harnessed for creating novel chemical entities (Agafontsev & Tkachev, 2005).
properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGLQOLPHOJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

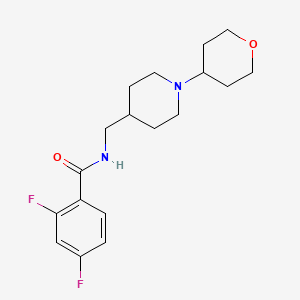
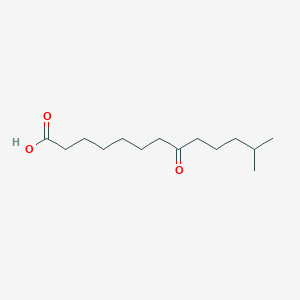
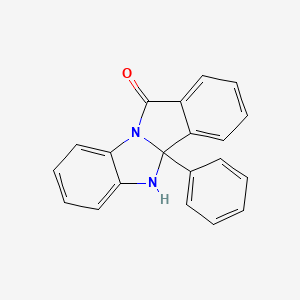
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
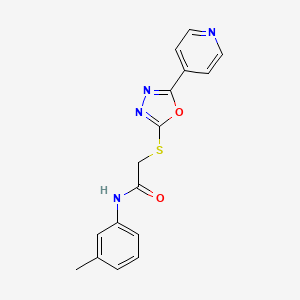


![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
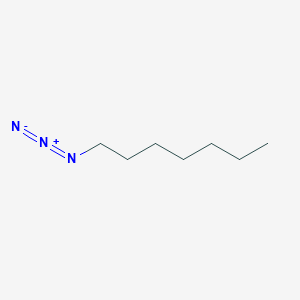
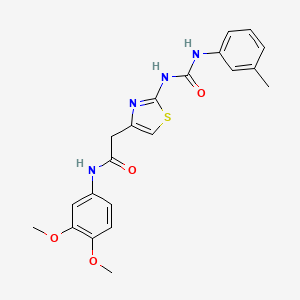
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
